Chain Length and Hydrophobicity: 6-Aminoundecanedioic Acid vs. 6-Aminocaproic Acid
The C11 chain of 6-aminoundecanedioic acid provides a significantly more hydrophobic and flexible spacer compared to the shorter C6 chain of 6-aminocaproic acid. This is reflected in the calculated LogP (octanol-water partition coefficient) values. A higher LogP indicates increased lipophilicity, which can be critical for modulating polymer degradation rates, drug release profiles, and material-water interactions [1].
| Evidence Dimension | Hydrophobicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.304 |
| Comparator Or Baseline | 6-Aminocaproic acid: -2.13 (calculated LogP) |
| Quantified Difference | A difference of approximately 4.4 LogP units, indicating several orders of magnitude higher lipophilicity for the C11 compound. |
| Conditions | Calculated property using a consensus LogP model. The LogP for 6-aminocaproic acid is a predicted value from its structure for comparative purposes. |
Why This Matters
This difference in hydrophobicity is a critical design parameter for selecting a linker or monomer in applications requiring controlled water uptake, slower hydrolytic degradation, or enhanced interaction with hydrophobic domains.
- [1] Chemsrc. (2017). 6-aminoundecanedioic acid | 104178-12-3. Retrieved from https://m.chemsrc.com/baike/353230.html View Source
